Cas no 1261560-53-5 (2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-methanol)

2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-methanol 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-methanol
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- インチ: 1S/C13H9F4NO2/c14-12-11(5-8(7-19)6-18-12)9-1-3-10(4-2-9)20-13(15,16)17/h1-6,19H,7H2
- InChIKey: XNNPHCXTQOCJEY-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC(=CN=1)CO)C1C=CC(=CC=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 305
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023027311-500mg |
2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-methanol |
1261560-53-5 | 97% | 500mg |
$1078.00 | 2023-09-03 | |
Alichem | A023027311-250mg |
2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-methanol |
1261560-53-5 | 97% | 250mg |
$727.60 | 2023-09-03 | |
Alichem | A023027311-1g |
2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-methanol |
1261560-53-5 | 97% | 1g |
$1713.60 | 2023-09-03 |
2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-methanol 関連文献
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-methanolに関する追加情報
2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-methanol: A Comprehensive Overview
The compound with CAS No. 1261560-53-5, commonly referred to as 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-methanol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a pyridine ring substituted with a fluoro group at position 2, a trifluoromethoxy-substituted phenyl group at position 3, and a hydroxymethyl group at position 5. These substituents confer the molecule with distinct electronic and steric properties, making it a valuable candidate for various applications.
Recent studies have highlighted the potential of 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-methanol in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The trifluoromethoxy group is known to enhance the stability and bioavailability of compounds, while the pyridine ring provides a rigid framework for interactions with biological targets. Researchers have explored the compound's ability to modulate cellular signaling pathways, offering promising leads for the treatment of diseases such as cancer and neurodegenerative disorders.
In addition to its pharmacological applications, 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-methanol has also been investigated for its role in materials science. The molecule's electronic properties make it a potential candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, facilitating its integration into cutting-edge materials research.
The synthesis of 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-methanol typically involves multi-step organic reactions, including nucleophilic substitutions, coupling reactions, and oxidations. Researchers have optimized these processes to achieve high yields and purity levels, ensuring the compound's reliability for both academic and industrial applications. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has further enhanced our understanding of the compound's structural integrity and reactivity.
From an environmental perspective, 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-methanol exhibits favorable biodegradation characteristics under controlled conditions. This makes it an attractive option for green chemistry initiatives, where reducing environmental impact is a priority. Ongoing research is focused on exploring sustainable synthesis routes and evaluating the compound's eco-friendly properties for large-scale production.
In conclusion, 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine-5-methanol (CAS No. 1261560-53-5) stands out as a versatile compound with wide-ranging applications in medicine and materials science. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a key player in future innovations across these disciplines.
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